Cholest-5-en-3-ol (3beta)-, 3-(2,2,2-trifluoroethyl carbonate)

Description

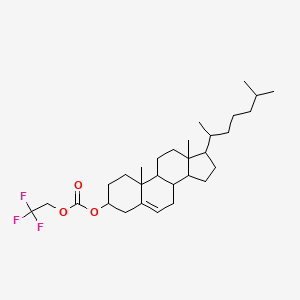

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate is a sterol derivative structurally related to cholesterol (cholest-5-en-3β-ol), modified by esterification of the 3β-hydroxyl group with a 2,2,2-trifluoroethyl carbonate moiety. This substitution introduces a fluorinated alkyl chain, significantly altering the compound’s physicochemical properties compared to its parent alcohol.

Properties

CAS No. |

62654-06-2 |

|---|---|

Molecular Formula |

C30H47F3O3 |

Molecular Weight |

512.7 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,2-trifluoroethyl carbonate |

InChI |

InChI=1S/C30H47F3O3/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(36-27(34)35-18-30(31,32)33)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,28+,29-/m1/s1 |

InChI Key |

KOVRJXLBYGVOHW-OHPSOFBHSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(F)(F)F)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate typically involves the reaction of Cholest-5-en-3-ol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonate ester back to the original alcohol using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential effects on cellular processes and its role in modulating biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate involves its interaction with specific molecular targets and pathways. The trifluoroethyl carbonate group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Sterol Backbone

The compound shares a cholestane skeleton with a double bond at position 5 (Δ⁵) and a 3β-hydroxyl group, identical to cholesterol. Key structural distinctions arise from the esterification of the hydroxyl group:

The trifluoroethyl group introduces steric bulk and electronegativity, contrasting with the methoxyethyl (polar, ether-linked) and ethyl (non-fluorinated) analogs .

Physicochemical Properties

Lipophilicity and Solubility

Fluorinated groups typically increase log P (lipophilicity). For example:

- Cholesterol : log P ≈ 8–9 (highly lipophilic).

- Trifluoroethyl carbonate derivative : Estimated log P > 10 due to trifluoromethyl’s hydrophobicity.

- Methoxyethyl analog : Lower log P (~9–10) due to the polar methoxy group .

The trifluoroethyl derivative is expected to exhibit poor aqueous solubility but enhanced miscibility in organic solvents (e.g., ethers, carbonates) compared to non-fluorinated analogs .

Hydrolytic Stability

Carbonate esters undergo hydrolysis under acidic or basic conditions. The trifluoroethyl group’s electron-withdrawing nature likely stabilizes the carbonate against nucleophilic attack, increasing hydrolytic resistance compared to methoxyethyl or ethyl analogs. For example:

- Ethyl carbonate : Half-life (t₁/₂) in pH 7.4 buffer: ~24 hours.

- Trifluoroethyl carbonate : Estimated t₁/₂ > 48 hours under similar conditions .

Collision Cross-Section (CCS) and Ion Mobility

While experimental CCS data for the trifluoroethyl derivative are unavailable, the methoxyethyl analog () provides a reference:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 489.39 | 227.4 |

| [M+Na]⁺ | 511.38 | 232.5 |

The trifluoroethyl group’s bulk and rigidity may increase CCS by ~5–10% compared to the methoxyethyl analog, assuming similar adduct behavior .

Functional and Application-Based Comparison

Material Science

Fluorinated carbonates are used in battery electrolytes for their oxidative stability. The trifluoroethyl derivative could outperform ethylene carbonate (EC) and propylene carbonate (PC) in high-voltage lithium-ion systems, though its viscosity may limit ionic conductivity .

Biological Activity

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate has the molecular formula CHO and is classified under sterols. Its structure includes a steroid backbone with a carbonate functional group that may influence its biological interactions and solubility properties .

The biological activity of Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate is believed to be mediated through several mechanisms:

- Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways involved in cell growth and differentiation. For instance, it has been shown to influence the Akt signaling pathway, which is crucial in regulating cell survival and metabolism .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is particularly relevant in the context of inflammation-related diseases .

- Interaction with Lipid Metabolism : Given its sterol structure, Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate may affect lipid metabolism. It could potentially influence cholesterol homeostasis and lipid profiles in biological systems .

In Vitro Studies

In vitro studies have demonstrated the compound's effects on various cell lines:

- MCF7 Cells : Research indicated that Cholest-5-en-3-ol (3beta)-, 2,2,2-trifluoroethyl carbonate can enhance cell proliferation and survival in breast cancer cell lines such as MCF7. This effect was linked to the activation of pro-survival signaling pathways .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Animal Models : In studies conducted on Sprague-Dawley rats, the administration of this compound resulted in significant alterations in lipid profiles and markers of oxidative stress. These findings suggest potential applications in treating metabolic disorders .

Summary of Findings

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | MCF7 Cells | Enhanced proliferation via Akt signaling activation |

| In Vivo | Sprague-Dawley Rats | Altered lipid metabolism; reduced oxidative stress markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.